4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Description

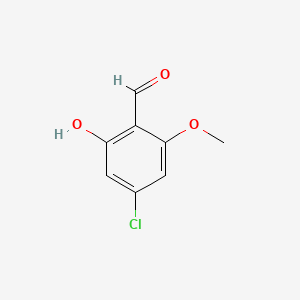

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-hydroxy-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWIKBDAVNNQSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 2 Hydroxy 6 Methoxybenzaldehyde

Strategies for the Preparation of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde

The synthesis of this key benzaldehyde (B42025) derivative can be achieved through several routes, ranging from direct modifications of closely related precursors to more elaborate multi-step sequences starting from simpler aromatic compounds.

One direct method for preparing this compound involves the selective demethylation of 4-chloro-2,6-dimethoxybenzaldehyde (B8029786). A notable example of this transformation utilizes boron tribromide (BBr₃) in a dichloromethane (B109758) (DCM) solvent. The reaction is initiated at a low temperature (-78 °C) and then allowed to warm to room temperature. This process efficiently removes one of the methyl groups to yield the desired product. In a documented procedure, this reaction proceeded with a near-quantitative yield of 99%. chemicalbook.com The starting material, 4-chloro-2,6-dimethoxybenzaldehyde, can be synthesized from 5-Chloro-1,3-dimethoxybenzene. chemicalbook.com

Utilization of this compound as a Building Block in Complex Molecular Architectures

The reactivity of the aldehyde and the phenolic hydroxyl group, combined with the electronic effects of the chloro and methoxy (B1213986) substituents, makes this compound a versatile building block for synthesizing a range of bioactive and industrially significant molecules.

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds to produce α,β-unsaturated ketones, known as chalcones. nih.govwpmucdn.com This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone. jetir.orgnih.gov this compound readily participates in such reactions.

By reacting it with various substituted acetophenones in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol (B145695), a diverse library of chalcone (B49325) derivatives can be synthesized. jetir.orgscribd.com These chalcones, which incorporate the 4-chloro-2-hydroxy-6-methoxyphenyl moiety, are of significant interest due to their wide spectrum of biological activities. nih.gov

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aromatic Ketone | Catalyst | Resulting Chalcone Type |

|---|---|---|

| 4-chloro-2-hydroxyacetophenone | NaOH | Dichlorinated hydroxy chalcone derivative scribd.com |

| m-hydroxy acetophenone | NaOH | Chloro, dihydroxy chalcone derivative jetir.org |

| Acetophenone | p-toluenesulfonic acid | Chloro, hydroxy, methoxy chalcone derivative ufms.br |

The aldehyde functional group of this compound is highly reactive towards primary amines, leading to the formation of Schiff bases (or imines). This condensation reaction, often carried out in a solvent like ethanol, involves the formation of a carbon-nitrogen double bond (C=N). researchgate.netrsisinternational.org The resulting Schiff bases are not only stable compounds but are also widely used as ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. mdpi.comresearchgate.netsbmu.ac.ir

The reaction with different amines allows for the synthesis of a vast array of Schiff base ligands with tailored electronic and steric properties. These ligands, featuring the substituted phenyl ring from the parent aldehyde, can then be used to create metal complexes with potential applications in catalysis and materials science. mdpi.com

Table 2: Synthesis of Schiff Bases from Aldehydes and Various Amines

| Aldehyde Reactant | Amine Reactant | Solvent | General Product |

|---|---|---|---|

| 4-hydroxy-3-methoxybenzaldehyde | Pyridine-2-amine | Ethanol | Schiff Base researchgate.net |

| 4-hydroxy-3-methoxybenzaldehyde | Glycine | Solvent-free | Schiff Base rsisinternational.org |

| 2-hydroxy-4-methoxybenzaldehyde | 4-aminobenzoic acid ethyl ester | Ethanol | Schiff Base mdpi.com |

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are another important class of molecules that can be synthesized using this compound. nih.gov The synthesis typically involves an azo coupling reaction, where a diazonium salt is reacted with an activated aromatic ring. jocrehes.com

In this context, the phenolic ring of this compound acts as the coupling component. The electron-donating hydroxyl and methoxy groups activate the ring towards electrophilic attack by the diazonium ion. For example, the diazotization of an aromatic amine like 2-amino-4-chlorobenzenesulfonamide (B1266025) with sodium nitrite (B80452) and hydrochloric acid generates a diazonium salt. ekb.egekb.eg Subsequent coupling of this salt with this compound (or a similar activated phenol (B47542) like vanillin) under controlled pH and temperature conditions (typically 0-5 °C) yields an azo compound. ekb.egekb.egnih.gov These azo compounds are often colored and have applications as dyes and pigments, as well as possessing interesting biological properties. nih.gov

Role in the Synthesis of Heterocyclic Frameworks

The specific arrangement of aldehyde, hydroxyl, and methoxy functional groups on the benzene (B151609) ring makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. The ortho-hydroxybenzaldehyde moiety is a classic pharmacophore and a versatile starting point for constructing fused ring systems, particularly coumarins and chromones.

Coumarin (B35378) Synthesis: Substituted 2-hydroxybenzaldehydes are key starting materials for several coumarin synthesis pathways. nih.gov Reactions such as the Knoevenagel condensation with active methylene (B1212753) compounds (e.g., diethyl malonate) or the Perkin reaction with acetic anhydride (B1165640) can be employed. nih.govresearchgate.net In these reactions, the aldehyde group participates in the initial condensation, and the adjacent hydroxyl group subsequently engages in an intramolecular cyclization to form the characteristic lactone ring of the coumarin core. The substituents on the benzaldehyde ring are incorporated into the final coumarin structure, allowing for the generation of a library of diversely functionalized molecules.

Chromone (B188151) Synthesis: Similarly, chromone frameworks can be accessed from 2-hydroxyacetophenones, which can be prepared from precursors like this compound. A common route involves the Claisen-Schmidt condensation of a 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde to form a chalcone, which then undergoes oxidative cyclization to yield a flavone (B191248) (a type of chromone). researchgate.net Alternatively, condensation with esters can lead to other chromone derivatives. core.ac.uk

Multicomponent Reactions (MCRs): The compound is also a suitable substrate for multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity in a single step. nih.govrsc.org Three-component reactions involving a 2-hydroxybenzaldehyde, an amine, and a C-H acid like diethyl malonate can efficiently produce functionalized coumarin-3-carboxamides or other heterocyclic systems. researchgate.netresearchgate.net The ability to vary each of the three components allows for the creation of diverse molecular scaffolds from a common starting material. nih.govwindows.net

The reactivity of this compound in these cyclization and multicomponent strategies underscores its importance as a building block in medicinal chemistry and materials science for accessing privileged heterocyclic structures.

Novel Synthetic Route Development and Efficiency Enhancements

Research into the synthesis of substituted hydroxybenzaldehydes focuses on improving efficiency, yield, and reaction conditions. While classical methods like direct formylation of substituted phenols are common, recent developments have provided more streamlined and higher-yielding routes.

A highly efficient and specific method for preparing this compound involves the selective demethylation of a readily available precursor, 4-chloro-2,6-dimethoxybenzaldehyde. chemicalbook.com This reaction utilizes a strong Lewis acid, boron tribromide (BBr₃), in dichloromethane (DCM) at low temperatures. The process is characterized by its high conversion and excellent yield.

A detailed procedure involves dissolving 4-chloro-2,6-dimethoxybenzaldehyde in DCM, cooling the solution to -78°C, and slowly adding one equivalent of boron tribromide. chemicalbook.com The reaction proceeds for a short period at low temperature before being warmed to room temperature to ensure completion. This method selectively cleaves the methoxy group ortho to the aldehyde, which is sterically more accessible and activated, while leaving the other methoxy group intact. The reaction achieves a near-quantitative yield of 99%. chemicalbook.com

In the broader context of synthesizing related hydroxybenzaldehydes, a notable trend is the adoption of greener and more novel catalytic systems. For instance, the synthesis of 4-hydroxy-2-methoxybenzaldehyde (B14303) has been reported using an ionic liquid, 1-butyl-3-methylimidazolium acetate, as a catalyst for the initial esterification of the precursor m-methoxyphenol with acetic acid. google.com This approach avoids the use of corrosive inorganic acids and simplifies product work-up. google.com Such developments highlight a move towards more sustainable and efficient chemical manufacturing processes.

The table below compares the modern demethylation route with classical formylation approaches.

| Synthetic Route | Precursor | Key Reagents | Reported Yield | Advantages |

| Selective Demethylation | 4-chloro-2,6-dimethoxybenzaldehyde | Boron tribromide (BBr₃), Dichloromethane (DCM) | 99% chemicalbook.com | High selectivity, excellent yield, well-defined procedure. |

| Classical Formylation | 3-Chloro-5-methoxyphenol | Formylating agents (e.g., HCN/HCl, POCl₃/DMF) | Variable | Utilizes simpler precursors. |

Regioselective Functionalization Approaches for Substituted Benzaldehydes

The synthesis of polysubstituted benzaldehydes like this compound is critically dependent on regioselective functionalization—the ability to introduce a chemical group at a specific position on the aromatic ring. The final substitution pattern is dictated by the directing effects of the groups already present and the choice of synthetic methodology.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups, while the chloro (-Cl) group is a deactivating, but also ortho, para-directing group. Controlling reactions to achieve a specific substitution pattern among multiple possible positions requires carefully chosen strategies.

Key regioselective approaches include:

Directed ortho-metalation (DoM): This is a powerful technique for functionalizing the position adjacent (ortho) to a directing metalation group (DMG). The methoxy group is an effective DMG. The substrate is treated with a strong organolithium base (e.g., n-butyllithium), which selectively removes a proton from the ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group with high regioselectivity.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings, such as phenols and their ethers. ijrpc.com The reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF. The formylation occurs preferentially at the para position relative to a strong activating group like a hydroxyl or methoxy group. If the para position is blocked, formylation may occur at an available ortho position. ijrpc.com

Friedel-Crafts and Gattermann Formylation: These classic electrophilic aromatic substitution reactions introduce a formyl group. ijrpc.com The Gattermann reaction uses hydrogen cyanide and a Lewis acid catalyst to formylate activated rings. ijrpc.com The regioselectivity is governed by the directing effects of the existing substituents, with the incoming formyl group favoring the para position to the strongest activating group.

Protection-Deprotection Strategies: To achieve a desired substitution pattern, it is often necessary to temporarily block a reactive site with a protecting group. For example, a hydroxyl group might be protected as a methoxymethyl (MOM) ether or a silyl (B83357) ether to prevent it from directing a reaction or reacting itself. This allows functionalization at other sites before the protecting group is removed in a later step.

The following table summarizes these regioselective approaches.

| Method | Directing Group | Typical Reagents | Position Functionalized |

| Directed ortho-metalation (DoM) | -OCH₃, -OH (protected) | n-BuLi, then DMF | ortho to directing group |

| Vilsmeier-Haack Reaction | -OH, -OCH₃ | POCl₃, DMF | para (or ortho) to activating group ijrpc.com |

| Gattermann Reaction | -OH, -OCH₃ | HCN, HCl, AlCl₃ | para to activating group |

| Reimer-Tiemann Reaction | -OH | CHCl₃, NaOH | ortho to hydroxyl group |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C). Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed portrait of the molecule's structure can be assembled.

Proton (¹H) NMR Analysis for Hydrogen Environments and Coupling Patterns

Proton NMR spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms in a molecule. In the case of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment.

A synthesis report for this compound provides crucial ¹H NMR data, which is indispensable for its structural confirmation. chemicalbook.com The reported spectrum, acquired in deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz, shows the following key resonances: a singlet at 11.89 ppm, attributed to the hydroxyl proton (-OH); a singlet at 10.20 ppm, corresponding to the aldehydic proton (-CHO); a triplet at 6.75 ppm with a coupling constant (J) of 2.0 Hz; a multiplet at 6.66 ppm; and a singlet at 3.91 ppm, which is likely the methoxy (B1213986) group protons (-OCH₃). chemicalbook.com The downfield shift of the hydroxyl and aldehydic protons is characteristic and indicative of their respective functional groups. The signals in the aromatic region (6.66-6.75 ppm) provide information about the substitution pattern on the benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 11.89 | Singlet (s) | - | -OH |

| 10.20 | Singlet (s) | - | -CHO |

| 6.75 | Triplet (t) | 2.0 | Aromatic H |

| 6.66 | Multiplet (m) | - | Aromatic H |

| 3.91 | Singlet (s) | - | -OCH₃ |

Data obtained from a synthesis report for the compound. chemicalbook.com

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Elucidation

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the placement of the substituents on the aromatic ring by showing correlations between the methoxy protons and the carbon to which the methoxy group is attached, as well as adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents on the benzene ring.

Currently, specific experimental 2D NMR data for this compound is not available in the public domain based on the conducted searches.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibration of the aldehyde group would likely appear as a distinct peak between 2700 and 2900 cm⁻¹. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the C=O stretching of the benzaldehyde (B42025). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the phenol (B47542) would result in bands in the 1000-1300 cm⁻¹ range. Finally, the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

While FT-IR data for the specific title compound is not available, analysis of related compounds such as 4-hydroxy-3-methoxybenzaldehyde shows characteristic peaks for the O-H group (~3540 cm⁻¹), the C=O group (~1696 cm⁻¹), and C-O stretching bands (1268 and 1035 cm⁻¹), which provides a comparative basis for what would be expected for this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The C=O stretching of the aldehyde and the C-Cl bond would also be Raman active. A detailed analysis of the Raman spectrum, in conjunction with the FT-IR data, would provide a comprehensive vibrational profile of the molecule, serving as a unique molecular fingerprint. However, no experimental Raman spectroscopic data for this compound could be located in the searched literature.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and exploring the fragmentation patterns of this compound, confirming its elemental composition.

Molecular Weight Confirmation: In techniques like Liquid Chromatography-Mass Spectrometry (LCMS) with a soft ionization source such as Atmospheric Pressure Chemical Ionization (APCI), the compound is expected to show a protonated molecular ion peak [M+H]⁺. Given the molecular formula C₈H₇ClO₃, the calculated monoisotopic mass is approximately 186.01 g/mol . Experimental analysis has confirmed the presence of the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 187.0, which aligns with the calculated value of 187.02 for C₈H₈ClO₃. chemicalbook.com This correlation provides strong evidence for the compound's identity. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in high-resolution mass spectrometry, presenting peaks at [M+H]⁺ and [M+2+H]⁺, further confirming the presence of a single chlorine atom.

Fragmentation Pathway Analysis: Under higher energy conditions, such as those in Electron Ionization (EI) mass spectrometry, the molecule undergoes predictable fragmentation. A plausible pathway would involve:

Loss of a methyl radical (•CH₃): A primary fragmentation event is often the cleavage of the methoxy group, resulting in a significant fragment ion [M-15]⁺.

Loss of carbon monoxide (CO): The aldehyde group can lose a CO molecule, leading to a fragment ion [M-28]⁺.

Combined Losses: Sequential losses, such as the loss of a methyl group followed by carbon monoxide [M-15-28]⁺, are also highly probable.

Cleavage of the Aldehyde Group: Loss of the formyl radical (•CHO) can lead to the [M-29]⁺ ion.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures.

| Ion Type | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 187.02 | 187.0 chemicalbook.com | Protonated molecular ion |

| [M-CH₃]⁺ | 171.0 | - | Loss of a methyl radical |

| [M-CO]⁺ | 158.0 | - | Loss of carbon monoxide |

| [M-CHO]⁺ | 157.0 | - | Loss of a formyl radical |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely published, the technique would provide invaluable information if suitable single crystals were analyzed.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations describing the arrangement of molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |

| Intermolecular Interactions | Details on hydrogen bonding and other non-covalent forces that stabilize the crystal structure. |

Electronic Absorption and Emission Spectroscopy for Conjugation and Electronic Transitions (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dictated by the conjugated system of the substituted benzene ring. The presence of the aldehyde (a chromophore) and the hydroxyl, methoxy, and chloro groups (auxochromes) significantly influences the absorption profile.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit distinct absorption bands corresponding to:

π → π transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. They are typically observed as strong absorption bands in the range of 250-350 nm. The substitution pattern and the presence of auxochromes cause a bathochromic (red) shift compared to unsubstituted benzene.

n → π transitions:* This lower-energy transition involves the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl, methoxy, or carbonyl groups) to an antibonding π* orbital. This transition is symmetry-forbidden and results in a weaker absorption band, often appearing as a shoulder at longer wavelengths (above 300 nm).

The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to solvent polarity and pH, particularly due to the acidic nature of the phenolic hydroxyl group.

| Electronic Transition | Expected Wavelength Range | Relative Intensity |

| π → π | 250 - 350 nm | High |

| n → π | > 300 nm | Low |

Advanced Thermal Analysis Methodologies for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the material's response to changes in temperature.

Differential Scanning Calorimetry (DSC): A DSC analysis would reveal key thermal transitions. As the sample is heated at a controlled rate, an endothermic peak would indicate the melting point of the compound, providing information about its purity and crystalline form. The enthalpy of fusion can also be calculated from the peak area. Other phase transitions, such as solid-solid transitions (polymorphism), could also be detected.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would show a stable baseline up to its decomposition temperature. At higher temperatures, a significant mass loss would occur, corresponding to the thermal degradation of the molecule. The analysis can be performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to study different decomposition pathways. The resulting data provides critical information about the compound's thermal stability.

| Technique | Parameter Measured | Information Obtained |

| DSC | Heat Flow | Melting point, enthalpy of fusion, phase transitions. |

| TGA | Mass Change | Decomposition temperature, thermal stability, residue content. |

Electrochemical Characterization Techniques for Redox Properties

Electrochemical methods like Cyclic Voltammetry (CV) are employed to investigate the redox behavior of a compound. For this compound, CV could be used to study the oxidation and reduction processes it can undergo.

The most anticipated electrochemical activity would be the oxidation of the phenolic hydroxyl group. When subjected to an increasing potential, this group can be oxidized, typically in an irreversible process, to a phenoxy radical. The potential at which this oxidation occurs provides insight into the electron-donating ability of the substituted ring. The presence of other substituents (Cl, OCH₃, CHO) will modulate this oxidation potential. For instance, the electron-withdrawing nature of the chloro and aldehyde groups would likely make the oxidation more difficult (occur at a higher potential) compared to an unsubstituted phenol. The methoxy group, being electron-donating, would have an opposing effect.

The aldehyde group could also be electrochemically reduced at negative potentials to a primary alcohol, though this process is often more complex. By scanning the potential cyclically, CV can reveal the potentials of these redox events and provide information on their reversibility and the kinetics of the electron transfer processes.

| Electrochemical Process | Expected Potential Range | Description |

| Oxidation of Hydroxyl Group | Anodic (Positive) Potential | Irreversible oxidation to a phenoxy species. |

| Reduction of Aldehyde Group | Cathodic (Negative) Potential | Reduction to a benzyl (B1604629) alcohol derivative. |

While computational studies exist for structurally related isomers and analogues (e.g., 4-hydroxybenzaldehyde, 2-hydroxy-4-methoxybenzaldehyde, and other substituted benzaldehydes), the precise substitution pattern of this compound gives it a unique electronic and structural profile. Extrapolating data from other compounds would be scientifically inaccurate and would not meet the requirements of this specific request.

Therefore, it is not possible to generate the article as outlined in the instructions due to the absence of specific research findings for this compound in the public domain.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Hydroxy 6 Methoxybenzaldehyde

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. For 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, NCI analysis and hydrogen bonding studies are pivotal in elucidating its molecular behavior.

Characterization of Intramolecular Hydrogen Bonding (e.g., O-H···O=C)

A prominent feature of this compound is the presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) at the C2 position and the carbonyl oxygen (O=C) of the aldehyde group. This type of interaction, often referred to as a resonance-assisted hydrogen bond (RAHB), significantly influences the molecule's planarity and electronic properties. nih.govnih.gov

Computational studies on similar ortho-hydroxybenzaldehydes have shown that the energy of such intramolecular hydrogen bonds can be substantial, contributing significantly to the conformational stability of the molecule. nih.govmdpi.com The strength of this bond can be estimated using computational methods such as the 'hb and out' method or by analyzing the electron density at the bond critical point. nih.gov For instance, studies on related methoxy-substituted salicylaldehydes have explored the differences in hydrogen bond energies based on the orientation of the substituents. nih.gov

Table 1: Representative Intramolecular Hydrogen Bond Parameters for Similar o-Hydroxy Aromatic Aldehydes

| Compound | O···O distance (Å) | Calculated H-bond Energy (kcal/mol) | Method |

| Salicylaldehyde | - | ~7-10 | Various |

| 6-Methylsalicylaldehyde | - | ~8.25 | 'hb and out' |

| 6-Isopropylsalicylaldehyde | - | ~8.45 | 'hb and out' |

| 4-Methoxysalicylaldehyde | - | Varies with methoxy (B1213986) orientation | 'hb and out' |

This table is illustrative and based on data for structurally related compounds.

Investigation of Halogen Bonding and Other Weak Interactions

Beyond the dominant intramolecular hydrogen bond, this compound can participate in other weak interactions, most notably halogen bonding. The chlorine atom at the C4 position can act as a halogen bond donor, interacting with nucleophilic regions of other molecules. acs.org The strength and directionality of halogen bonds are influenced by the electronic nature of the substituents on the aromatic ring. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound in different environments, such as in solution. By simulating the atomic motions over time, MD can provide insights into the flexibility of the molecule, the stability of different conformers, and the influence of solvent molecules on its structure.

For a molecule like this compound, MD simulations could be employed to:

Explore Rotational Barriers: Investigate the rotational barriers around the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bond of the methoxy group.

Analyze Conformational Preferences: Determine the most stable conformations in the gas phase and in different solvents, taking into account the intramolecular hydrogen bond and steric effects of the substituents.

Study Solvation Shell Structure: Characterize the arrangement of solvent molecules around the solute, providing a detailed picture of solute-solvent interactions.

Calculate Thermodynamic Properties: Estimate thermodynamic properties such as free energy differences between different conformational states.

Solvent Effects on Electronic and Vibrational Properties through Continuum Models and Explicit Solvation

The electronic and vibrational properties of this compound are expected to be sensitive to the surrounding solvent environment. Computational models can predict these effects, providing valuable information for interpreting experimental spectra. Two primary approaches are used:

Continuum Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net They are computationally efficient and can provide a good qualitative understanding of how the solvent polarity affects properties like UV-Vis absorption spectra. For instance, DFT calculations coupled with continuum models have been used to study solvent effects on the electronic transitions of various organic molecules. acs.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit solvation models can provide a more accurate description of the local solvent environment and its impact on the solute's properties. scispace.com

Studies on flavones and other substituted aromatic compounds have demonstrated that the solvatochromic shifts observed in their electronic absorption spectra can be explained by a combination of general solvent effects (dipolarity/polarizability) and specific interactions like hydrogen bonding. mdpi.com For this compound, polar protic solvents are likely to induce shifts in its electronic transitions due to interactions with both the hydroxyl and carbonyl groups.

Quantitative Structure-Activity Relationship (QSAR) Studies and In Silico Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netbiolscigroup.us These models can then be used to predict the activity of new, untested compounds.

For this compound, a QSAR study could be developed if a dataset of structurally similar benzaldehyde (B42025) derivatives with known biological activities (e.g., enzyme inhibition, antimicrobial activity) is available. The process would involve:

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

In silico modeling, which encompasses techniques like molecular docking, can further be used to predict the biological activity of this compound. Molecular docking simulations could predict how this molecule might bind to the active site of a specific protein target, providing insights into its potential as an enzyme inhibitor or a receptor ligand. Studies on benzaldehyde derivatives have successfully employed 3D-QSAR and molecular docking to design and identify potent inhibitors of various enzymes. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP |

This table provides a general overview of descriptor types commonly used in QSAR modeling.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Hydroxy 6 Methoxybenzaldehyde

Aldehyde Group Reactivity and Mechanisms

Nucleophilic Addition Reactions and Subsequent Transformations

Specific studies detailing the nucleophilic addition reactions at the carbonyl carbon of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde are not found in the reviewed literature. While aldehydes, in general, are susceptible to attack by nucleophiles, no documented examples or mechanistic investigations for this specific compound were identified.

Selective Oxidation Pathways to Carboxylic Acid Derivatives

There are no specific research findings detailing the selective oxidation of the aldehyde group in this compound to the corresponding carboxylic acid.

Selective Reduction Pathways to Alcohol Derivatives

There are no specific research findings detailing the selective reduction of the aldehyde group in this compound to the corresponding benzyl (B1604629) alcohol.

Phenolic Hydroxyl Group Reactivity

Acid-Base Properties and Chelation Behavior

Experimental data on the pKa value, acidity, or chelation behavior of the phenolic hydroxyl group in this compound is not available in the surveyed scientific literature.

Derivatization via Esterification or Etherification

While specific examples of esterification are not documented, the reactivity of the phenolic hydroxyl group of this compound has been demonstrated through etherification reactions in the context of synthetic chemistry.

In patent literature describing the synthesis of inhibitors for protease-activated receptor 4 (PAR4), this compound serves as a precursor. google.comgoogle.com The phenolic hydroxyl group is shown to undergo an etherification reaction with 1-chloropropan-2-one. This reaction is carried out in the presence of cesium carbonate (Cs₂CO₃) as a base in a polar aprotic solvent, N,N-dimethylformamide (DMF), at an elevated temperature of 65 °C. google.comgoogle.com The base deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 1-chloropropan-2-one in a Williamson ether synthesis mechanism, displacing the chloride leaving group.

Table 1: Etherification of this compound

| Reactant | Reagent | Base | Solvent | Temperature | Product |

|---|

This documented reaction confirms the accessibility and reactivity of the phenolic hydroxyl group for derivatization, a crucial step in modifying the molecule for its use in more complex pharmaceutical syntheses. google.comgoogle.com

Methoxy (B1213986) Group Transformations and Demethylation Strategies

The methoxy group in this compound is a key functional group that can undergo various transformations, with demethylation being a significant reaction. Demethylation strategies are crucial for synthesizing derivatives with free hydroxyl groups, which can then be used in further synthetic steps or for structure-activity relationship studies.

Common demethylation reagents can be employed, although the specific conditions for this compound are not extensively documented in publicly available literature. Generally, demethylation of aryl methyl ethers can be achieved using strong acids like hydrobromic acid or hydroiodic acid, or with Lewis acids such as boron tribromide (BBr₃), boron trichloride (BCl₃), and aluminum chloride (AlCl₃). Nucleophilic reagents like lithium diphenylphosphide (LiPPh₂) or sodium thiolate have also been used for O-demethylation.

The choice of reagent and reaction conditions is critical to ensure selectivity, especially given the presence of other functional groups like the hydroxyl, chloro, and aldehyde moieties in the target molecule. For instance, strongly acidic conditions might also promote side reactions involving the aldehyde group.

A study on the regioselective demethylation of related dimethoxy and trimethoxy benzoic acid esters and diaryl ketones has shown the effectiveness of Lewis acids like aluminum chloride in acetonitrile. This methodology could potentially be adapted for the selective demethylation of this compound.

| Reagent | Typical Conditions | Potential Selectivity Issues |

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature | Can react with the aldehyde group |

| Aluminum chloride (AlCl₃) | Acetonitrile, room temperature | May require careful control of stoichiometry |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Harsh conditions, potential for multiple side reactions |

Halogen Reactivity and Nucleophilic Aromatic Substitution Reactions

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The reactivity of the halogen is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

The aldehyde (-CHO) and hydroxyl (-OH) groups, particularly the aldehyde group, are electron-withdrawing and can activate the ring towards nucleophilic attack, especially at the ortho and para positions. The methoxy group (-OCH₃) is electron-donating, which generally deactivates the ring towards nucleophilic substitution. In this compound, the chlorine atom is para to the activating aldehyde group and ortho to the activating hydroxyl group, which should enhance its reactivity towards nucleophiles.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, reaction with an amine would lead to the corresponding N-substituted aminobenzaldehyde.

| Nucleophile | Product Type | Potential Reaction Conditions |

| Primary/Secondary Amine | 4-Amino-2-hydroxy-6-methoxybenzaldehyde derivative | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |

| Alkoxide (e.g., NaOMe) | 2-Hydroxy-4,6-dimethoxybenzaldehyde | Anhydrous alcohol, base |

| Thiolate (e.g., NaSPh) | 2-Hydroxy-6-methoxy-4-(phenylthio)benzaldehyde | Polar aprotic solvent |

Intramolecular Cyclization and Annulation Reaction Mechanisms

The presence of multiple reactive functional groups in this compound allows for its use as a precursor in the synthesis of various heterocyclic compounds through intramolecular cyclization and annulation reactions. These reactions are valuable for constructing complex molecular architectures from relatively simple starting materials.

For example, the ortho-hydroxyl and aldehyde groups can participate in condensation reactions with various reagents to form fused heterocyclic rings. Reaction with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can lead to the formation of coumarin (B35378) or chromene derivatives.

Furthermore, if the chlorine atom is first substituted by a suitable nucleophile containing another reactive site, subsequent intramolecular cyclization can be achieved. For instance, reaction with an amino-thiol could lead to a benzothiazepine derivative.

The mechanism of these reactions typically involves an initial intermolecular reaction (e.g., Knoevenagel condensation) followed by an intramolecular nucleophilic attack to form the heterocyclic ring.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles and data from related compounds can provide estimations and a framework for understanding its reactivity.

Kinetic Studies: Kinetic studies would involve measuring the rate of reaction under various conditions (temperature, concentration of reactants, solvent) to determine the rate law, rate constants, and activation parameters (activation energy, pre-exponential factor). For nucleophilic aromatic substitution reactions, the rate is typically dependent on the concentration of both the aryl halide and the nucleophile.

A study on the halogen-exchange fluorination of 2,6-dichlorobenzaldehyde provided the following activation energies:

First substitution step: 4.57 x 10⁴ J·mol⁻¹ researchgate.net

Second substitution step: 3.53 x 10⁴ J·mol⁻¹ researchgate.net

This data suggests that the energy barrier for the substitution of the first chlorine is higher than for the second, which may be due to the electronic effect of the newly introduced fluorine atom.

Thermodynamic Studies: Thermodynamic studies would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. These parameters determine the position of equilibrium and the spontaneity of the reaction.

Gas-phase proton transfer equilibria involving substituted benzaldehydes have been studied, providing data on their proton affinities. rsc.org While not a direct measure of reactivity in solution, these values are related to the electronic properties of the substituents and can correlate with reactivity in certain reactions. For chlorobenzaldehydes, the proton affinities are generally lower than that of benzaldehyde (B42025), indicating the electron-withdrawing nature of the chlorine atom. rsc.org

| Parameter | Significance | Expected Trend for SNAr |

| Rate Constant (k) | Measure of reaction speed | Increases with temperature and activating substituents |

| Activation Energy (Ea) | Energy barrier to reaction | Lower for more reactive systems |

| ΔG | Change in Gibbs free energy | Negative for spontaneous reactions |

| ΔH | Change in enthalpy | Often negative (exothermic) for favorable bond formation |

| ΔS | Change in entropy | Can be positive or negative depending on the reaction |

Applications in Chemical Biology and Medicinal Chemistry Research

Development of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde as a Synthetic Scaffold for Bioactive Molecules

The substituted benzaldehyde (B42025) core is a privileged scaffold in medicinal chemistry, valued for its synthetic tractability and its ability to engage in various biological interactions. Researchers leverage this framework to build libraries of compounds for screening against therapeutic targets.

The core structure of a substituted hydroxy-methoxybenzaldehyde is a key starting point for generating novel chemical derivatives. Through reactions like reductive amination and the Mannich reaction, chemists can introduce a wide range of functional groups, systematically modifying the molecule's properties. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a closely related isomer, is often reacted with various amines to produce extensive libraries of Schiff bases and other derivatives. This synthetic strategy allows for the creation of large collections of novel compounds, which can be screened for various biological activities, including antibacterial, antifungal, and anticancer properties researchgate.netresearchgate.net. The aldehyde functional group is particularly useful for this purpose, enabling the linkage of diverse chemical moieties to the core scaffold.

Once a library of derivatives is synthesized, Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for identifying the most promising drug candidates. SAR analyses correlate the specific structural features of a molecule with its biological activity. For example, in the development of inhibitors based on a hydroxy-methoxybenzyl scaffold, researchers systematically alter substituents on the aromatic rings to determine how these changes affect potency and selectivity against a target enzyme nih.gov. These studies can reveal which parts of the molecule are essential for its activity and which can be modified to improve properties like bioavailability or reduce toxicity mdpi.com. By understanding these relationships, chemists can rationally design more effective and selective therapeutic agents nih.govmdpi.com.

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes implicated in human diseases. These studies provide valuable insights into the mechanisms of inhibition and guide the development of new therapeutic agents.

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, producing signaling molecules that play a role in inflammation, platelet aggregation, and cancer nih.gov. The platelet-type 12-lipoxygenase (12-LOX) is a significant target for therapeutic intervention in thrombosis and other diseases nih.govnih.gov.

Research has led to the development of potent inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which is structurally related to the target compound. These inhibitors have demonstrated impressive potency in the nanomolar range against 12-LOX nih.gov. Furthermore, they exhibit excellent selectivity, showing little to no inhibition of other related enzymes like cyclooxygenases (COX) nih.gov. Kinetic studies have explored the mechanism of inhibition, with some LOX inhibitors demonstrating a mixed inhibition pattern, suggesting they can bind to both the free enzyme and the enzyme-substrate complex nih.gov. This non-reductive inhibition mechanism is advantageous as it avoids potential off-target effects associated with redox-active compounds.

Table 1: Inhibition of 12-Lipoxygenase by Selected Inhibitors

Data derived from kinetic studies on the isoform-specific inhibitor 4-(2-oxapentadeca-4-yne)phenylpropanoic acid (OPP) against leukocyte-type 12-LOX. nih.gov

Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol dergipark.org.tr. In diabetic conditions, the overactivity of this pathway leads to sorbitol accumulation, causing cellular damage and contributing to diabetic complications like neuropathy, retinopathy, and nephropathy dergipark.org.trnih.gov. Therefore, inhibiting AR is a promising strategy for managing these conditions.

Various benzaldehyde derivatives have been studied as potential AR inhibitors dergipark.org.trdergipark.org.tr. Molecular docking studies are a critical tool in this research, providing a theoretical understanding of how these inhibitors bind to the AR enzyme's active site dergipark.org.trnih.gov. These computational models can predict binding energies and identify key interactions, such as hydrogen bonds, between the inhibitor and amino acid residues in the enzyme nih.govmdpi.com. This information helps rationalize the observed inhibitory activity and guides the design of new derivatives with improved potency and specificity mdpi.com. For example, studies on various substituted benzaldehydes have identified compounds with inhibitory potencies (IC50 values) in the low micromolar range, sometimes exceeding that of standard inhibitors dergipark.org.tr.

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, the pigment responsible for skin, hair, and eye color researchgate.net. Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening agents and in medicine for treating hyperpigmentation disorders tandfonline.com.

Benzaldehyde and its derivatives, including chlorobenzaldehydes, are known to inhibit tyrosinase researchgate.netnih.gov. Kinetic studies on 4-chlorobenzaldehyde have shown that it acts as a partial noncompetitive inhibitor of mushroom tyrosinase researchgate.net. Further research on chlorobenzaldehyde thiosemicarbazones revealed that these derivatives can act as reversible inhibitors with different mechanisms; for example, 2-chlorobenzaldehyde thiosemicarbazone was found to be a noncompetitive inhibitor, while the 4-chloro version was a mixed-type inhibitor acs.org. The aldehyde group is thought to contribute to inhibition by forming a Schiff base with primary amino groups within the enzyme's active site.

Table 2: Tyrosinase Inhibition by Substituted Benzaldehydes

IC50 values for the inhibition of mushroom tyrosinase-catalyzed oxidation of 4-t-butylcatechol. researchgate.net

Evaluation of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. While direct studies on the AChE inhibitory activity of this compound are not prominent, research on related substituted benzaldehydes and their derivatives highlights the potential of this chemical class.

For instance, various synthetic derivatives incorporating substituted benzaldehyde moieties have been evaluated as AChE inhibitors. Structure-activity relationship studies suggest that the presence and position of hydroxyl, methoxy (B1213986), and halogen groups on the phenyl ring can significantly influence inhibitory potency. One study on phthalimide-chalcone derivatives found that a compound featuring an ortho-hydroxyl and a para-methoxy group on the benzaldehyde-derived ring exhibited the highest activity against AChE. In silico studies have also indicated that chloro-substituted benzene (B151609) rings can be effective tailing groups for interaction with AChE, though modifications with other halogens can decrease activity nih.gov. The strategic placement of these functional groups is crucial for effective interaction with the enzyme's active site nih.gov.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Selected Benzaldehyde Derivatives Note: Data presented is for related benzaldehyde derivatives, not this compound.

| Compound ID | Substitution Pattern | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (BuChE/AChE) |

|---|---|---|---|---|

| IND-24 | m-hydroxy benzaldehyde derivative | hAChE | 12.54 ± 0.143 | 7.83 |

| hBuChE | 98.18 ± 0.120 | |||

| IND-25 | m-methoxy benzaldehyde derivative | hAChE | 264.23 ± 0.102 | - |

Investigation of Antimicrobial Action Mechanisms of Derivatives

The antimicrobial properties of benzaldehyde derivatives, particularly those with hydroxyl and methoxy substitutions, are well-documented. Research into the structural isomer 2-hydroxy-4-methoxybenzaldehyde (HMB), a natural compound isolated from plants like Hemidesmus indicus, provides a strong model for the potential antimicrobial mechanisms of its analogs.

A primary mechanism by which hydroxybenzaldehydes exert their antimicrobial effect is through the disruption of the bacterial cell membrane. Studies on HMB have shown that it can damage the cell membrane of methicillin-resistant Staphylococcus aureus (MRSA). This damage leads to increased membrane permeability, resulting in the leakage of essential intracellular components such as proteins and nucleic acids. The interaction of phenolic compounds with the cell surface can disintegrate the membrane, leading to cell death nih.gov. This disruption is a key factor in the bactericidal activity of these compounds.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Benzaldehyde derivatives have shown promise in both inhibiting biofilm formation and eradicating mature biofilms.

The natural isomer HMB has been shown to be effective against biofilms of pathogenic bacteria. It can dislodge nearly 80% of preformed MRSA biofilms. Against Staphylococcus epidermidis, HMB was found to inhibit biofilm formation by targeting the initial cell adhesion stage, with a minimum biofilm inhibitory concentration (MBIC) of 250 µg/ml nih.gov. Furthermore, treatment with HMB interfered with the expression of genes responsible for adhesion and rendered the bacteria more susceptible to oxidative stress nih.gov. Similarly, methoxy-substituted hydroxychalcones, which are derived from substituted benzaldehydes, have been shown to reduce biofilm production in Acinetobacter baumannii by downregulating the expression of key virulence factor genes nih.gov.

An important strategy in combating antimicrobial resistance is the use of compounds that can act synergistically with existing antibiotics, enhancing their effectiveness. Benzaldehyde derivatives have demonstrated this potential. For example, HMB treatment was found to sensitize MRSA cells, making them more susceptible to the antibiotic tetracycline. Another study on trialdehyde phloroglucinol (B13840), a phenolic aldehyde, showed strong synergistic antibacterial activity when combined with penicillin or bacitracin against MRSA nih.gov. This synergistic effect often involves the disruption of the bacterial cell membrane by the benzaldehyde derivative, which allows the conventional antibiotic to more easily penetrate the cell and reach its target nih.gov.

Role in Natural Product Inspired Synthesis and Analogs

Naturally occurring benzaldehydes are a rich source of chemical diversity and serve as valuable starting points for the synthesis of novel bioactive compounds. Their structural features can be mimicked and modified to create new therapeutic agents.

The chemical scaffold of naturally occurring bioactive benzaldehydes, such as 2-hydroxy-4-methoxybenzaldehyde, provides a template for medicinal chemists. The synthesis of functionalized benzaldehydes is a key area of organic chemistry, with methods being developed to create a wide variety of derivatives acs.orgrug.nlnih.gov. By modifying the substitution pattern of hydroxyl, methoxy, and halogen groups on the aromatic ring, chemists can fine-tune the biological activity of these molecules. For example, the synthesis of coumarin (B35378) and chalcone (B49325) derivatives often begins with substituted salicylaldehydes (2-hydroxybenzaldehydes). These modifications can enhance potency, selectivity, and pharmacokinetic properties, leading to the development of novel drugs inspired by natural products.

Exploitation in the Creation of Novel Pharmacological Agents

There is currently no available scientific literature detailing the use of this compound as a direct precursor or intermediate in the synthesis of novel pharmacological agents. Studies on similar molecules, such as various substituted benzaldehydes, have shown their utility in creating derivatives with a range of biological activities, including anticancer and antibacterial properties. For instance, a series of 4-(benzylamino)benzoic acid derivatives were synthesized via reductive amination using a variety of substituted benzaldehydes, though this compound was not among the precursors used in these studies. acs.org This highlights the general potential of the benzaldehyde scaffold in medicinal chemistry, but specific applications for the 4-chloro-2-hydroxy-6-methoxy substituted variant remain unexplored in published research.

Molecular Target Identification and Pathway Modulation Research

Similarly, there is a lack of published research focused on identifying the specific molecular targets of this compound or its effects on biological pathways. While related compounds have been investigated for their biological activities, this research does not extend to the specific compound . For example, the isomer 2-hydroxy-4-methoxybenzaldehyde has been identified as a tyrosinase inhibitor and possesses antimicrobial and antioxidant properties. innovareacademics.in Another related compound, 4-Chloro-2-methoxybenzaldehyde, has been noted for potential antipsychotic properties, possibly through the inhibition of dopamine production. biosynth.com However, these findings cannot be extrapolated to this compound, as small changes in chemical structure can lead to significant differences in biological activity. Without dedicated studies, its molecular interactions and influence on cellular signaling pathways are unknown.

Due to the lack of specific research data for this compound in the requested areas, a detailed analysis and data table presentation as per the initial request cannot be fulfilled at this time. Further investigation and new research would be required to elucidate the potential of this specific compound in medicinal chemistry.

Future Directions and Emerging Research Avenues

Advanced Catalytic Systems for Sustainable and Efficient Synthesis

Current synthetic approaches often involve multiple steps, including the formylation of a substituted phenol (B47542) precursor. A known method for a related compound, 4-hydroxyl-2-methoxybenzaldehyde, involves an esterification reaction using an ionic liquid catalyst followed by a Vilsmeier reaction to introduce the aldehyde group. google.com Another documented synthesis for 4-Chloro-2-hydroxy-6-methoxybenzaldehyde starts from 4-chloro-2,6-dimethoxybenzaldehyde (B8029786), utilizing boron tribromide for selective demethylation. chemicalbook.com

Future research will likely focus on the development of one-pot catalytic processes that combine multiple reaction steps, thereby minimizing intermediate isolation and purification. The exploration of transition-metal catalysts, particularly those based on palladium, copper, and rhodium, could enable novel C-H activation and formylation strategies, offering more direct and atom-economical routes to the target molecule and its derivatives. researchgate.net Furthermore, the application of photoredox catalysis and electrocatalysis presents exciting opportunities for activating simple precursors under mild conditions, aligning with the principles of green chemistry.

Chemo- and Regioselective Functionalization Strategies for Enhanced Diversity

The presence of multiple reactive sites in this compound—the aldehyde, the hydroxyl group, and the aromatic ring—offers numerous possibilities for chemical modification. However, achieving chemo- and regioselectivity in these functionalization reactions is a significant challenge. Future research will be directed towards the development of sophisticated strategies to selectively modify specific positions of the molecule, thereby enabling the creation of a diverse library of derivatives with tailored properties.

For instance, the selective protection of the hydroxyl group would allow for transformations at the aldehyde functionality without competing side reactions. mdpi.com Conversely, transient directing groups could be employed to facilitate ortho-C–H functionalization of the benzaldehyde (B42025) moiety, allowing for the introduction of various substituents at the positions adjacent to the aldehyde. acs.org

Advanced methodologies such as enzymatic catalysis could offer unparalleled selectivity. Enzymes like halogenases, hydroxylases, and glycosyltransferases could be engineered to specifically modify the this compound scaffold at positions that are difficult to access through traditional chemical methods. The combination of biocatalysis with chemocatalysis in chemoenzymatic cascades will be a powerful tool for generating novel and complex derivatives.

Exploration of Novel Biological Targets and Broader Therapeutic Applications Beyond Current Scope

While the biological activities of this compound itself are not extensively documented, its structural motifs are present in various biologically active compounds. Benzaldehyde derivatives, in general, have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. sprchemical.comresearchgate.net The unique substitution pattern of this compound may confer specific interactions with biological targets.

Future research will involve the systematic screening of this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic potentials. This will include assays for enzymatic inhibition, receptor binding, and cellular pathway modulation. For example, derivatives of similar structures, such as resveratrol (B1683913) methoxy (B1213986) derivatives, have shown interesting anti-platelet and anti-cancer effects. nih.govnih.gov

The exploration of this compound as a scaffold for the development of new classes of drugs is a promising avenue. By applying medicinal chemistry principles, the core structure can be optimized to enhance potency, selectivity, and pharmacokinetic properties for specific disease targets. The synthesis of libraries of derivatives through the functionalization strategies mentioned in the previous section will be crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of new applications for this compound and its derivatives can be significantly accelerated through the integration of high-throughput screening (HTS) and automated synthesis technologies. creative-bioarray.com These platforms allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the discovery process. sigmaaldrich.com

Automated synthesis platforms can be programmed to perform a variety of chemical reactions, enabling the parallel synthesis of hundreds or even thousands of derivatives of this compound with diverse structural modifications. nih.gov These libraries can then be subjected to HTS assays to identify compounds with desired biological activities or material properties. d-nb.info

The data generated from HTS can be used to train machine learning algorithms to predict the properties of new, unsynthesized derivatives, further streamlining the discovery pipeline. This synergy between automated synthesis, HTS, and computational modeling will be instrumental in unlocking the full potential of the this compound scaffold.

Theoretical Prediction and Experimental Validation of Novel Reactivity Patterns

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for predicting the reactivity and properties of chemical compounds. In the context of this compound, density functional theory (DFT) and other computational methods can be used to understand its electronic structure, predict its reactivity towards various reagents, and elucidate the mechanisms of its chemical transformations.

Future research will leverage these computational tools to predict novel reactivity patterns that can be subsequently validated through experimental studies. For example, theoretical calculations can help in designing catalysts for specific transformations, predicting the regioselectivity of functionalization reactions, and understanding the interactions of the molecule with biological targets at the atomic level.

This interplay between theoretical prediction and experimental validation will not only accelerate the discovery of new reactions and applications but also provide a deeper fundamental understanding of the chemical behavior of this compound.

Advanced Materials Science Applications Derived from this compound and its Derivatives

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials with novel properties. The aldehyde and hydroxyl groups can participate in polymerization reactions to form functional polymers, while the aromatic ring can be further functionalized to tune the material's electronic and optical properties.

For instance, benzaldehyde-functionalized polymers have been used to create vesicles and other nanostructures with potential applications in drug delivery and diagnostics. acs.org The reactivity of the aldehyde group allows for post-polymerization modification, enabling the introduction of various functionalities.

Future research in this area will explore the incorporation of this compound into various material architectures, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The resulting materials could find applications in areas such as sensing, catalysis, gas storage, and optoelectronics. The chloro and methoxy substituents can be expected to influence the self-assembly and bulk properties of these materials.

Development of Advanced Spectroscopic Probes and Sensors

Derivatives of 2-hydroxybenzaldehyde have been investigated for their biological activities and are known to be metabolites in some medicinal plants, suggesting a basis for designing biocompatible probes. researchgate.net The aldehyde group provides a convenient handle for conjugation to other molecules, such as fluorophores or targeting moieties.

Future research will focus on designing and synthesizing novel fluorescent probes and colorimetric sensors based on the this compound scaffold. These probes could be tailored to detect a variety of species, including metal ions, anions, reactive oxygen species, and biomolecules. The development of such sensors would have significant implications for environmental monitoring, medical diagnostics, and cellular imaging.

Detailed Elucidation of Biosynthetic Pathways of Related Natural Analogs

The biosynthesis of depsides, such as the analogs of this compound, is a multi-step process encoded by a set of genes physically clustered together in the fungal genome, known as a Biosynthetic Gene Cluster (BGC). These clusters typically contain the gene for a core non-reducing polyketide synthase (NR-PKS) along with genes for subsequent modifying enzymes like cytochrome P450 monooxygenases, methyltransferases, and halogenases. asm.orgresearchgate.net The study of the atranorin (B1665829) BGC in lichens like Cladonia rangiferina and Stereocaulon alpinum has provided a definitive roadmap for this process. nih.govencyclopedia.pub

The Polyketide Synthase (PKS) Core: Building the Phenolic Scaffolds

The journey begins with the foundational enzyme, a non-reducing polyketide synthase. In the case of atranorin, this enzyme is designated Atr1. nih.gov NR-PKSs are large, multi-domain proteins that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, to build a polyketide chain. nih.gov

The Atr1 PKS exhibits a remarkable capability: a single enzyme synthesizes two distinct β-orcinol rings (specifically 3-methylorsellinic acid moieties) and then joins them via an ester linkage to form the depside backbone. asm.orgnih.govnih.gov This dual function of synthesis and dimerization is a key feature of lichen depside biosynthesis. nih.govnih.gov The PKS protein contains several domains, including a Ketosynthase (KS), Acyltransferase (AT), and multiple Acyl Carrier Protein (ACP) domains, which work in a coordinated fashion. While the precise mechanism for depside bond formation by Atr1 is still under investigation, studies on other fungal PKSs suggest that this crucial esterification step is likely catalyzed by either the terminal Thioesterase (TE) domain or a specialized Starter-Unit Acyltransferase (SAT) domain, which forms the ester bond before releasing the final depside product. acs.orgnih.gov

Heterologous expression of the atr1 gene alone results in the production of 4-O-demethylbarbatic acid, the un-modified depside core of atranorin, confirming the PKS's role in synthesizing and linking the two phenolic units. nih.gov

Tailoring the Core: Oxidation, Methylation, and Chlorination

Once the fundamental depside structure is assembled by the PKS, a series of tailoring enzymes modify it to produce the final, diverse array of natural products. These enzymes are encoded by genes located within the same BGC, ensuring a coordinated metabolic pathway. encyclopedia.pubnih.gov

Oxidation to Form Aldehyde Groups: Atranorin features two formyl (aldehyde) groups, which are absent in the initial PKS product. The formation of these groups is catalyzed by a cytochrome P450 monooxygenase, designated Atr2, which is encoded in the atranorin BGC. nih.govencyclopedia.pub This enzyme is believed to perform a sequential, two-step oxidation of the methyl groups on each aromatic ring: first to a hydroxymethyl group (-CH₂OH) and then further to an aldehyde group (-CHO). nih.gov Such multi-step oxidations of methyl groups are a known capability of cytochrome P450 enzymes in the biosynthesis of other complex natural products. mdpi.comfrontiersin.org The co-expression of atr1 and atr2 genes leads to the production of proatranorin III, a compound with one of the required aldehyde groups, confirming the oxidative function of Atr2. nih.gov

Carboxyl-O-Methylation: A defining feature of atranorin is the presence of a methoxycarbonyl group (-COOCH₃). This is introduced by an S-adenosyl-methionine (SAM)-dependent O-methyltransferase, Atr3. nih.gov Critically, this enzyme does not methylate a hydroxyl group to form a methoxy ether, but instead methylates the carboxylic acid group on one of the phenolic rings. researchgate.netnih.gov The co-expression of atr1 and atr3 yields proatranorin I, the 7'-O-methylated depside intermediate. nih.gov When all three genes—atr1, atr2, and atr3—are expressed together, the final product is atranorin. researchgate.netnih.gov

Hypothetical Chlorination and Aryl-O-Methylation: The biosynthesis of the titular compound, this compound, and its direct depside analog, chloroatranorin (B108386), requires two additional enzymatic steps for which the specific genes in lichens have not yet been definitively identified: chlorination and aryl-O-methylation.

Chlorination: The introduction of a chlorine atom onto the aromatic ring is catalyzed by a class of enzymes known as halogenases. In fungi, flavin-dependent halogenases are commonly found within BGCs and are responsible for the regioselective chlorination of aromatic precursors. nih.govmdpi.com These enzymes utilize a reduced flavin cofactor (FADH₂), molecular oxygen, and a chloride ion to generate a highly reactive hypochlorous acid (HOCl) equivalent, which then performs an electrophilic aromatic substitution on the substrate. mdpi.comnih.gov Although the specific halogenase for chloroatranorin biosynthesis has not been isolated, the co-occurrence of atranorin and chloroatranorin in many lichen species, such as Evernia prunastri, strongly suggests the presence of a dedicated halogenase within or associated with the atranorin BGC that acts on atranorin or one of its late-stage precursors. mdpi.comwikipedia.org

Aryl-O-Methylation: The formation of the 6-methoxy group seen in the subject compound requires a different type of O-methyltransferase than Atr3. This enzyme would need to catalyze the methylation of a phenolic hydroxyl group (Ar-OH) to form an aryl methyl ether (Ar-OCH₃). Such O-methyltransferases are widespread in plants and fungi and are responsible for the diversification of many phenolic compounds, including flavonoids and lignins. nih.govmdpi.commdpi.com They also use SAM as the methyl donor. It is plausible that a distinct OMT, either within an uncharacterized BGC or acting on metabolites from the atranorin pathway, is responsible for this modification, leading to more complex analogs.

The elucidation of these pathways not only provides fundamental knowledge of the chemical ecology and evolution of lichens but also opens avenues for the biotechnological production of these pharmaceutically relevant compounds through synthetic biology approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.